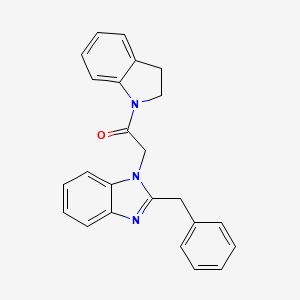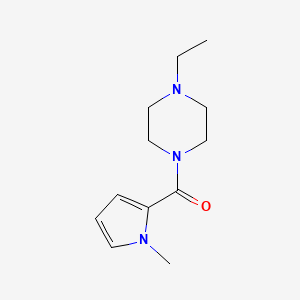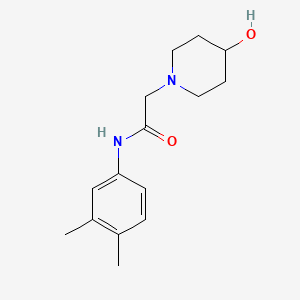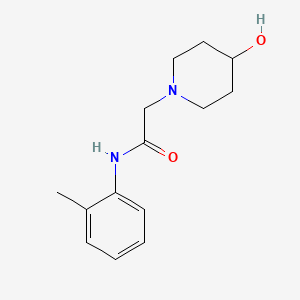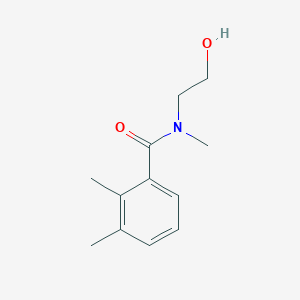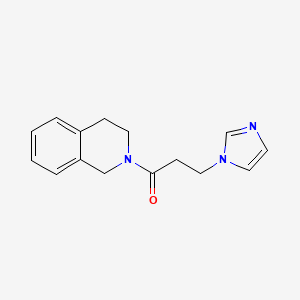
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one, also known as DIPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been shown to increase the activity of certain antioxidant enzymes, which help to protect cells from oxidative damage. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. One area of interest is the development of new antibiotics and antiviral drugs based on the anti-bacterial and anti-viral properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. Another potential application of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2. Finally, further research is needed to explore the potential anti-cancer properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one and its potential as a cancer treatment.
Synthesis Methods
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through the reaction of the intermediate compound with imidazole and formaldehyde.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been extensively studied for its potential applications in various fields such as medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(6-8-17-10-7-16-12-17)18-9-5-13-3-1-2-4-14(13)11-18/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICQFQGVMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

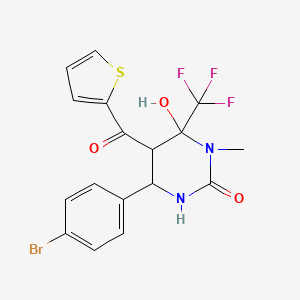
![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)
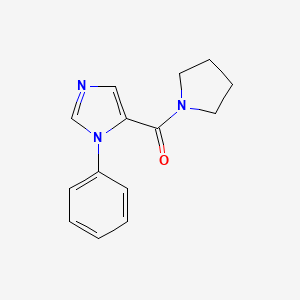
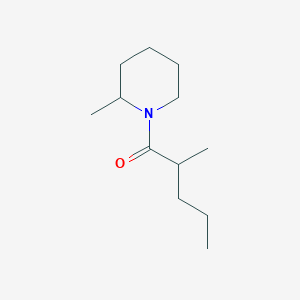
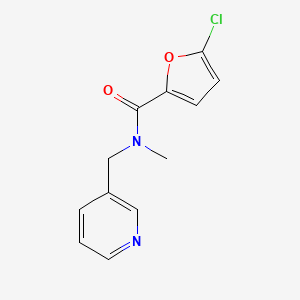
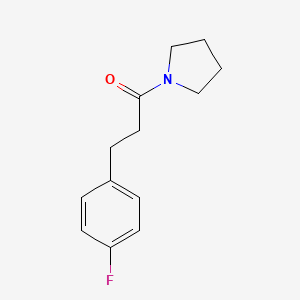
![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)
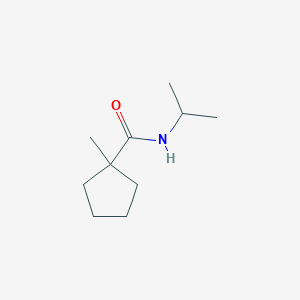
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)
